![molecular formula C10H14N2O B1435669 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] CAS No. 1803601-30-0](/img/structure/B1435669.png)
3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]
Vue d'ensemble
Description
The compound 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] is a heterocyclic organic compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Applications De Recherche Scientifique
Novel ACC Inhibitors
Spiro-pyrazolidinedione derivatives, characterized by a spiro-pyrazolo[1,2-a]pyridazine scaffold, have been identified as potent acetyl-CoA carboxylase (ACC) inhibitors. These compounds, particularly highlighted by the incorporation of a 7-methoxy group on the benzothiophene core, exhibit significant oral bioavailability and ACC inhibitory potency. The administration of these derivatives in rats has shown to decrease the respiratory quotient values, indicating an enhancement in fatty acid oxidation, suggesting their potential application in metabolic disorder treatments (Kamata et al., 2012).
Antiapomorphine Derivatives
Derivatives of 2-oxo-octahydroimidazo[1,2-alpha]pyridine-3-spiro-4'-piperidine have been synthesized and evaluated for their antiapomorphine activity in mice. These compounds, particularly those with carbamoyl substitutions, have shown promising antagonistic activity, with potential implications as antipsychotic drugs. The research indicates a significant potential for these derivatives in neuropsychiatric disorder treatments (Tashiro et al., 1989).
Antituberculosis Activity
Novel 6,8-difluoroquinolone derivatives have been developed and assessed in vivo against Mycobacterium tuberculosis H37Rv in mice. These compounds, with specific substituents at the piperazine ring, demonstrated activity comparable to sparfloxacin, suggesting their potential as effective antituberculosis agents (Shindikar & Viswanathan, 2005).
Anticonvulsant Properties
Pyrrole[1,2-a]pyrazine derivatives have been synthesized and evaluated for their anticonvulsant properties in various in vivo animal models of epilepsy. These compounds have shown promising seizure protection in several tests, indicating their potential application in the development of new anticonvulsant drugs. The research highlights the critical influence of stereochemistry and conformational preferences on pharmacological activity (Dawidowski et al., 2011).
Anti-Inflammatory and Analgesic Effects
Novel substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds, particularly those with specific thiazolylidene and phenyl substitutions, have shown potent activity in reducing inflammation and pain, comparable to indomethacin, with minimal ulcerogenic effects. The research provides insights into the design of new anti-inflammatory and analgesic agents (El-Tombary, 2013).
Propriétés
IUPAC Name |
spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-oxolane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-9-10(3-7-13-8-10)11-4-6-12(9)5-1/h1-2,5,11H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLYFWXABNNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C3=CC=CN3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



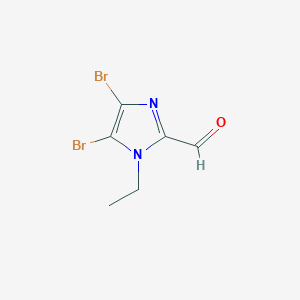
![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)
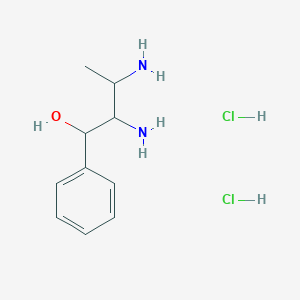


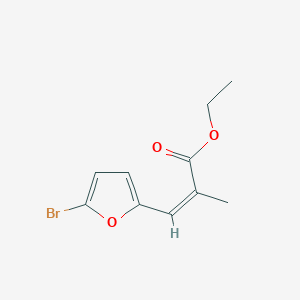
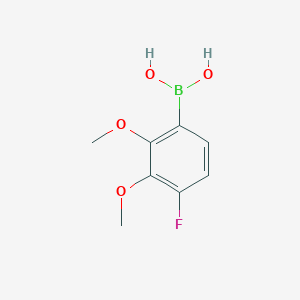
![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)

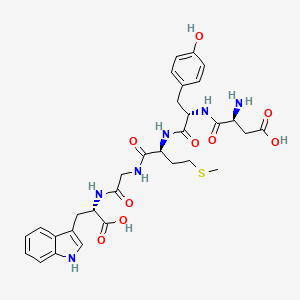
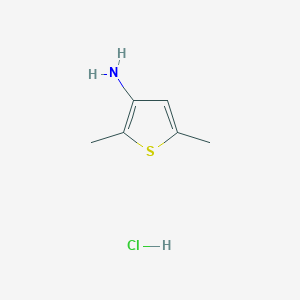
![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)

![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)